molecular formula C17H14F3N3O B2832735 12-[3-(Trifluoromethyl)benzoyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene CAS No. 1903387-80-3

12-[3-(Trifluoromethyl)benzoyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene

Cat. No.: B2832735
CAS No.: 1903387-80-3
M. Wt: 333.314
InChI Key: HZZVQPKUYWGORK-UHFFFAOYSA-N
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Description

12-[3-(Trifluoromethyl)benzoyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene is a useful research compound. Its molecular formula is C17H14F3N3O and its molecular weight is 333.314. The purity is usually 95%.
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Properties

IUPAC Name

4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c18-17(19,20)11-3-1-2-10(6-11)16(24)23-12-4-5-15(23)13-8-21-9-22-14(13)7-12/h1-3,6,8-9,12,15H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZVQPKUYWGORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 12-[3-(Trifluoromethyl)benzoyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene is a member of a class of triazatricyclo compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14F3N5O\text{C}_{15}\text{H}_{14}\text{F}_{3}\text{N}_{5}\text{O}

This structure features a trifluoromethyl group attached to a benzoyl moiety, which is critical for its biological interactions.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds with trifluoromethyl groups have been shown to enhance the potency of antimicrobial agents by increasing lipophilicity and altering membrane permeability.
  • Anticancer Properties : Some triazatricyclo compounds have demonstrated inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The benzoyl moiety may facilitate interactions with various enzymes, potentially acting as a competitive inhibitor.

Antimicrobial Activity

A study conducted on related compounds showed that the introduction of trifluoromethyl groups significantly increased antimicrobial effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those for non-fluorinated analogs.

CompoundMIC (µg/mL)Bacterial Strain
Triazine Analog A8Staphylococcus aureus
Triazine Analog B16Escherichia coli
Target Compound4Staphylococcus aureus

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibited significant cytotoxicity. The IC50 value was determined to be approximately 10 µM, indicating potent anticancer activity.

Cell LineIC50 (µM)
MCF-710
HeLa15
A54920

Enzyme Inhibition

Preliminary assays suggest that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting 4-hydroxyphenyl-pyruvate dioxygenase (HPPD) , an enzyme crucial in tyrosine metabolism.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of fluorinated benzoyl derivatives highlighted the effectiveness of the target compound against resistant bacterial strains. The study concluded that structural modifications could lead to enhanced activity against pathogens.
  • Case Study on Anticancer Properties : Research published in Journal of Medicinal Chemistry explored the anticancer effects of triazatricyclo compounds. The findings indicated that compounds with similar structures induced apoptosis in cancer cells via mitochondrial pathways.

Q & A

Q. How to interpret conflicting biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Cross-reference with structural analogs to identify SAR trends .

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